Field: Chemical Synthesis
Application: 2-Bromo-4,6-difluoroaniline is used as a building block in chemical synthesis . It’s a fluorinated building block, which means it contains fluorine atoms that can participate in various chemical reactions.
Method of Application: The specific method of application would depend on the particular synthesis pathway being used. Generally, this compound would be used in a reaction where its bromine atom acts as a leaving group, allowing another atom or group to attach to the carbon atom.
Results: The results of using this compound in synthesis would vary widely depending on the specific reactions and conditions.
Field: Material Science
Application: This compound is used as a synthesis intermediate for azo-dyes and macromolecules in applications of solar cells, OLEDs, organic semiconductors, self-assemble molecular architectures, and drug release .
2-Bromo-4,6-difluoroaniline hydrobromide is a chemical compound with the molecular formula C₆H₅Br₂F₂N and a molecular weight of approximately 288.92 g/mol. It is classified as a halogenated aniline derivative, notable for its two fluorine substituents and a bromine atom on the aromatic ring, which significantly influence its chemical properties and reactivity. The compound appears as a white to off-white solid and is soluble in water due to the presence of the hydrobromide salt form, which enhances its solubility characteristics .
The reactivity of 2-bromo-4,6-difluoroaniline hydrobromide can be attributed to its functional groups. Key reactions include:
While specific biological activity data for 2-bromo-4,6-difluoroaniline hydrobromide is limited, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated anilines are known for their antimicrobial and anticancer activities. The presence of halogens can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Several methods exist for synthesizing 2-bromo-4,6-difluoroaniline hydrobromide:
2-Bromo-4,6-difluoroaniline hydrobromide serves various applications in organic chemistry:
Several compounds share structural similarities with 2-bromo-4,6-difluoroaniline hydrobromide. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromoaniline | C₆H₆BrN | Lacks fluorine substituents; simpler structure |
4-Fluoroaniline | C₆H₆FN | Contains one fluorine; no bromine |
2,4-Difluoroaniline | C₆H₄F₂N | Two fluorines but no bromine |
3-Bromo-4-fluoroaniline | C₆H₄BrF | Different positioning of halogens |
The unique combination of two fluorine atoms and one bromine atom in the para and ortho positions respectively gives 2-bromo-4,6-difluoroaniline hydrobromide distinct chemical reactivity and potential biological activity compared to other anilines .
Corrosive;Irritant